molecular formula C15H11N3OS B1268657 1-Benzoyl-3-(4-cyanophenyl)thiourea CAS No. 1448-64-2

1-Benzoyl-3-(4-cyanophenyl)thiourea

Cat. No. B1268657
CAS RN: 1448-64-2
M. Wt: 281.3 g/mol
InChI Key: FEECPKRZFPEEEU-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(4-cyanophenyl)thiourea is a chemical compound that has been synthesized and studied for its various chemical and physical properties, as well as its potential applications in different fields. It is part of a broader class of thiourea derivatives known for their versatile chemical behavior and reactivity.

Synthesis Analysis

The synthesis of N-Benzoyl-N’-4-cyanophenyl thiourea and similar compounds involves the reaction between aroyl isocyanate and 4-aminobenzonitrile, yielding high purity products. The compounds are characterized using elementary analysis and spectroscopic methods such as FT-IR, 1H, and 13C NMR (Aydın, 2018).

Molecular Structure Analysis

X-ray crystallography and spectroscopic analyses are pivotal in determining the molecular structure of 1-Benzoyl-3-(4-cyanophenyl)thiourea derivatives. These studies reveal details about the geometrical configuration, bond lengths, and angles, providing insights into the molecule's conformation and stability (Okuniewski et al., 2017).

Scientific Research Applications

  • Synthetic Precursors of New Heterocycles

    • Thioureas are used in the synthesis of several important heterocyclic compounds .
    • Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .
    • Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds .
  • Pharmacological and Materials Science

    • These scaffolds exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .
    • They find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .
  • Coordination Complexes

    • The synthesis, and applications of coordination complexes of these ligands have also been overviewed .
    • These ligands have a variety of coordination modes and have wide applications in biological systems .
  • Organocatalysts

    • Thiourea derivatives also act as organocatalysts and have been used in many reactions .
    • Extensive studies showed they play a promising role in the fields of molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities .
  • Biological Activities

    • Various articles have demonstrated the important biological activities of thioureas such as, herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .
    • The 1 H -imidazol thiourea derivatives emerged as promising anti-HIV agents .
  • Carbon Dioxide Sensors
    • Global researchers are developing cheap, low power and miniature in size carbon dioxide sensors with high sensitivity .
    • New ethynylated-thiourea derivatives of 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea and 4-methylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea have been synthesized .

properties

IUPAC Name

N-[(4-cyanophenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c16-10-11-6-8-13(9-7-11)17-15(20)18-14(19)12-4-2-1-3-5-12/h1-9H,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEECPKRZFPEEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358670
Record name 1-Benzoyl-3-(4-cyanophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-3-(4-cyanophenyl)thiourea

CAS RN

1448-64-2
Record name 1-Benzoyl-3-(4-cyanophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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